4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPVAYVRHNVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps . Another method includes the use of multicomponent reactions, which offer the advantage of forming the pyrazole ring in a single step .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
AMPC has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Some notable applications include:
- Antimicrobial Activity : Preliminary studies indicate that AMPC exhibits antimicrobial properties, which could be harnessed for developing new antibiotics.
- Anti-inflammatory Effects : Research suggests that derivatives of AMPC may possess anti-inflammatory activity, potentially useful in treating inflammatory diseases.
Agrochemicals
The compound is also explored in the field of agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new herbicides and fungicides.
Coordination Chemistry
AMPC can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are investigated for their catalytic properties and potential applications in materials science.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of AMPC against various bacterial strains. The results indicated that AMPC showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agrochemical Applications
Research conducted by agricultural scientists demonstrated that AMPC derivatives enhanced the growth of certain crops while providing resistance against common fungal pathogens. Field trials indicated improved yields compared to untreated controls.
Data Tables
The following table summarizes key findings related to the applications of AMPC:
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Position 1 Substituents : The methyl group in the target compound enhances hydrophobicity compared to phenyl (bulkier, aromatic) or allyl (unsaturated, flexible) groups. This affects solubility and pharmacokinetic properties .
- Carboxylic Acid vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Biological Activity
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a five-membered heterocyclic structure featuring two nitrogen atoms adjacent to each other. Its molecular formula is with a molecular weight of approximately 141.13 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant cellular effects:
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, which can be linked to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Antifungal Activity : The compound has shown efficacy against various fungal strains, likely through interference with fungal cell membrane integrity or function.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, showcasing promising anticancer activity.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
- Antifungal Research : In vitro assays revealed that the compound effectively inhibited the growth of various fungal pathogens, including Candida albicans. The mechanism was hypothesized to involve disruption of the fungal cell membrane .
- Cancer Cell Line Studies : A study assessing its anticancer properties found that treatment with this compound led to significant apoptosis in lung (H460) and adenocarcinoma (A549) cell lines. The IC50 values indicated potent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethyl 3-oxobutanoate to form the pyrazole core, followed by selective methylation and carboxylation. Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., methyl esters), yield the carboxylic acid derivative . Purification often involves recrystallization from ethanol or methanol, with yields averaging 60-75% under optimized conditions .
Q. How can researchers confirm the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Structural confirmation combines nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). Key NMR signals include the pyrazole ring protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.4–2.6 ppm). FT-IR spectroscopy verifies the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) . X-ray crystallography, as demonstrated for structurally related pyrazole derivatives, resolves regiochemistry and hydrogen-bonding patterns .
Q. What solvents and storage conditions are optimal for this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Storage at –20°C under inert gas (argon or nitrogen) minimizes degradation. Lyophilization improves stability for long-term storage (>6 months) .
Advanced Research Questions
Q. How does the amino group at position 4 influence reactivity in cross-coupling reactions?
The amino group acts as a directing group, enabling regioselective functionalization. For instance, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the C5 position. This selectivity is critical for synthesizing biaryl derivatives for drug discovery . Reaction optimization requires careful control of base (e.g., K₂CO₃) and catalyst loading (Pd(PPh₃)₄, 2–5 mol%) to avoid deamination .
Q. What strategies mitigate instability during biological assays?
Instability in aqueous buffers (pH 7.4) arises from zwitterionic formation. Buffering at pH 4–5 using citrate or acetate enhances stability. For in vitro studies, prodrug approaches (e.g., ester or amide derivatives) improve bioavailability. Stability is monitored via LC-MS to track degradation products like 4-oxo analogs .
Q. How can computational methods predict biological targets for this compound?
Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential kinase inhibitors (e.g., mTOR, p70S6K) by aligning the carboxylic acid and amino groups with ATP-binding pockets. MD simulations (GROMACS) assess binding stability, correlating with experimental IC₅₀ values in cancer cell lines .
Q. What analytical techniques resolve data contradictions in tautomeric forms?
Tautomerism between 1H- and 2H-pyrazole forms is resolved via variable-temperature NMR (VT-NMR) and deuterium exchange experiments. Crystallographic data (e.g., bond lengths and angles) confirm the dominant tautomer in the solid state .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
Structure-activity relationship (SAR) studies require systematic substitution at positions 1 (methyl), 3 (carboxylic acid), and 4 (amino). For example:
Q. What protocols optimize regioselectivity in electrophilic substitutions?
Nitration and halogenation favor the C5 position due to the electron-donating amino group. For bromination, use N-bromosuccinimide (NBS) in DMF at 0°C (yield: 85–90%). Regiochemistry is confirmed via NOESY NMR to detect spatial proximity between substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
